1alpha-Hydroxy-3-epi-vitamin D3, also known as 1alpha-hydroxy-3-epimer of vitamin D3, is a biologically active metabolite of vitamin D3 that has garnered interest due to its unique properties and potential therapeutic applications. This compound is derived from the metabolism of vitamin D and exhibits distinct biological activities compared to its parent compounds.
This compound is primarily synthesized in the body through the metabolism of vitamin D3 (cholecalciferol) and can also be found in dietary sources such as fatty fish, fortified foods, and supplements. The enzymatic conversion of vitamin D3 involves hydroxylation processes that lead to the formation of various metabolites, including 1alpha-hydroxy-3-epi-vitamin D3 .
The synthesis of 1alpha-hydroxy-3-epi-vitamin D3 can occur through various methods:
The metabolic pathway for 1alpha-hydroxy-3-epi-vitamin D3 includes several hydroxylation steps that facilitate its conversion from vitamin D precursors. The process is influenced by factors such as substrate availability and enzyme activity levels in various tissues .
The molecular formula for 1alpha-hydroxy-3-epi-vitamin D3 is C27H44O2. Its structure features a secosteroid backbone with a hydroxyl group at the C-1 position and an epimeric configuration at the C-3 position.
The compound's molecular weight is approximately 416.65 g/mol. The structural configuration plays a crucial role in its biological activity and interaction with vitamin D receptors .
1alpha-Hydroxy-3-epi-vitamin D3 undergoes several chemical transformations, primarily involving hydroxylation and oxidation reactions. These reactions are crucial for its metabolic pathways and biological functions.
The compound can be metabolized further by enzymes such as CYP24A1, leading to various oxidized metabolites. The epimerization process allows for the conversion between different forms of vitamin D metabolites, influencing their biological activities .
The mechanism of action for 1alpha-hydroxy-3-epi-vitamin D3 involves binding to the vitamin D receptor (VDR), which regulates gene expression related to calcium homeostasis and bone metabolism. This compound exhibits a unique ability to suppress parathyroid hormone secretion without significantly raising serum calcium levels, making it a potential therapeutic agent for conditions like secondary hyperparathyroidism .
Studies indicate that 1alpha-hydroxy-3-epi-vitamin D3 has a lower calcemic effect compared to calcitriol while maintaining similar efficacy in suppressing parathyroid hormone levels. This selective action highlights its potential for clinical applications in managing disorders associated with calcium metabolism .
1alpha-Hydroxy-3-epi-vitamin D3 is typically presented as a white to off-white powder with a melting point around 140–145 °C. It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may degrade when exposed to light or extreme temperatures. Its reactivity is primarily characterized by its ability to undergo hydroxylation and oxidation reactions, which are essential for its metabolic pathways .
1alpha-Hydroxy-3-epi-vitamin D3 has several potential applications in scientific research and medicine:
The C-3 epimerization of vitamin D₃ metabolites represents a novel, non-classical catabolic pathway distinct from the canonical CYP24A1-mediated side-chain oxidation. This process involves the stereochemical inversion of the hydroxyl group at carbon C-3 from the β-orientation (axial) to the α-orientation (equatorial), generating 3-epi metabolites like 1α-Hydroxy-3-epi-vitamin D₃ (1α,OH-3-epi-D₃). Although the specific epimerase enzyme remains unidentified, biochemical studies indicate it is a membrane-associated, NAD⁺-dependent oxidoreductase that acts on multiple vitamin D₃ substrates, including 25-hydroxyvitamin D₃ (25(OH)D₃), 1α,25-dihydroxyvitamin D₃ (1α,25(OH)₂D₃), and even non-25-hydroxylated forms like 1α-hydroxyvitamin D₃ (1αOHD₃) [2] [6] [7]. The reaction proceeds via a transient ketone intermediate at C-3, followed by stereospecific reduction. This mechanism is independent of cytochrome P450 enzymes (CYP24, CYP27B1) and exhibits unique cofactor requirements, distinguishing it from classical vitamin D hydroxylases [4] [6].
Epimerase activity is not uniformly distributed but is highly tissue-specific, with significant variation in metabolic capacity across cell types. Studies using cultured cells demonstrate that human hepatoblastoma-derived HepG2 cells exhibit the highest 3-epimerization activity for 25(OH)D₃, while rat osteosarcoma (UMR-106), human osteosarcoma (MG-63), and human colon adenocarcinoma (Caco-2) cells actively epimerize 1α,25(OH)₂D₃ and 24,25(OH)₂D₃ [1] [6]. Notably, pulmonary alveolar type II cells (NCI-H441 line) efficiently convert 1α,25(OH)₂D₃ to 1α,25(OH)₂-3-epi-D₃, linking epimer production to respiratory physiology [1]. Keratinocytes also show robust epimerization, suggesting a role in skin vitamin D metabolism [5]. In contrast, porcine kidney cells (LLC-PK1) exhibit minimal activity, indicating organ-specific regulatory mechanisms [6].
Table 1: Tissue-Specific 3-Epimerization Activity of Vitamin D Metabolites
Cell Type | Tissue Origin | Primary Substrate | Relative Activity |
---|---|---|---|
HepG2 | Human hepatoblastoma | 25(OH)D₃ | ++++ (Highest) |
NCI-H441 | Pulmonary alveolar type II | 1α,25(OH)₂D₃ | +++ |
UMR-106 | Rat osteosarcoma | 1α,25(OH)₂D₃ | ++ |
Caco-2 | Human colon adenocarcinoma | 1α,25(OH)₂D₃ | ++ |
Keratinocytes | Human skin | 1α,25(OH)₂D₃ | ++ |
LLC-PK1 | Porcine kidney | 1α,25(OH)₂D₃ | + (Lowest) |
The C-3 epimerization pathway interfaces competitively and cooperatively with classical vitamin D catabolic routes. In vitamin D₃ target cells, 1α,25(OH)₂D₃ undergoes parallel metabolism via: (1) CYP24A1-mediated C-24 oxidation, initiating side-chain cleavage; and (2) C-3 epimerization. The predominance of each pathway depends on cell type, substrate concentration, and developmental stage. For instance, in bovine parathyroid cells, high-dose 1α,25(OH)₂D₃ administration leads to substantial accumulation of 1α,25(OH)₂-3-epi-D₃—sometimes exceeding parent compound levels—due to saturation of CYP24A1 and the metabolite’s resistance to further oxidation [3] [6]. This competition modulates the biological half-life and tissue specificity of vitamin D signaling. Notably, 3-epimerization also occurs for 24,25(OH)₂D₃, generating 24,25(OH)₂-3-epi-D₃, though at lower efficiency than for 1α,25(OH)₂D₃ or 25(OH)D₃ [6].
A defining feature of 3-epi metabolites is their exceptional metabolic stability compared to their non-epimerized counterparts. In vitro studies using rat CYP24A1-expressing systems reveal that 1α,25(OH)₂-3-epi-D₃ is catabolized ~5-fold slower than 1α,25(OH)₂D₃ [1] [4]. This stability arises from the epimer’s altered three-dimensional configuration, which impedes binding to CYP24A1’s active site. Molecular docking studies show that the equatorial 3α-OH group disrupts hydrogen bonding with CYP24A1 residues critical for C-24 hydroxylation [4] [6]. Consequently, 1α-Hydroxy-3-epi-vitamin D₃ accumulates in tissues and circulation, extending its biological activity. This property is exploited physiologically in parathyroid glands, where sustained accumulation of 1α,25(OH)₂-3-epi-D₃ contributes to prolonged suppression of parathyroid hormone (PTH) transcription [3].
Table 2: Metabolic Stability of Vitamin D₃ Metabolites vs. 3-Epimers
Metabolite | CYP24A1 Binding Affinity (Relative) | Half-Life in Target Cells (Hours) | Primary Catabolic Route |
---|---|---|---|
1α,25(OH)₂D₃ | High | ~6 | C-24 oxidation |
1α,25(OH)₂-3-epi-D₃ | Low | ~30 | Slow C-24 oxidation |
25(OH)D₃ | Moderate | ~24 | C-24/C-23 oxidation |
25(OH)-3-epi-D₃ | Very Low | >48 | Biliary excretion |
Significant interspecies differences exist in 3-epimer production kinetics, tissue distribution, and responsiveness to vitamin D supplementation. Rodent models (rats, mice) exhibit higher basal and inducible epimerization activity than humans. Pharmacological dosing in rats generates substantial circulating 1α,OH-3-epi-D₃ [2] [7], whereas humans show more modest increases under comparable supplementation [4] [8]. Hepatic immaturity profoundly influences epimer dynamics: Preterm infants, particularly those born <34 weeks gestation, demonstrate markedly elevated 3-epi-25(OH)D₃ levels (up to 55% of total 25(OH)D) during early postnatal weeks when receiving standard vitamin D supplementation (400 IU/day). This sharply contrasts with term infants (≤36%) and adults (<10%), suggesting developmental regulation of epimerase expression [8]. The in vitro epimerizing capacity of human hepatoblastoma (HepG2) cells further underscores the liver’s role in this species-divergent pathway [6].
Table 3: Species-Specific Variations in 3-Epimer Production
Model/Species | Epimer Production Rate | Max. % Contribution to Total 25(OH)D | Response to Supplementation | Key Influencing Factor |
---|---|---|---|---|
Rat (normal) | High | 20-30% | Strong increase | Dose-dependent |
Human (preterm infant) | Very High | 55% | Strong increase | Hepatic immaturity |
Human (term infant) | Moderate | 36% | Moderate increase | Postnatal age |
Human (adult) | Low | <10% | Mild increase | Genetic determinants |
Mouse | High | 25-40% | Strong increase | Strain variability |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7